molecular formula C16H27ClN2O2 B1666030 1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride CAS No. 631-38-9

1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride

Cat. No.: B1666030
CAS No.: 631-38-9
M. Wt: 314.8 g/mol
InChI Key: FHHDPMSYDYZLAP-UHFFFAOYSA-N
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Description

Amydricaine hydrochloride is a biochemical.

Scientific Research Applications

Chemical Synthesis and Molecular Structures

1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride is involved in various chemical synthesis processes and forms part of molecular structures in different compounds:

  • It participates in the formation of mixed aryl-, alkyl-lithium aggregates in heteroatom assisted lithiation processes, leading to the creation of unique molecular structures (Donkervoort et al., 1998).
  • The compound is used in reactions that lead to the formation of boron-carbon heterocycles, which are significant in organometallic chemistry (Schulz et al., 1994).

Polymer Science and Material Chemistry

This chemical is also significant in the field of polymer science and material chemistry:

  • It is utilized in the synthesis of polymers with specific functional groups, contributing to the development of materials with unique properties (Kim et al., 1998).
  • The compound is involved in the synthesis of oxysilane polymers, highlighting its role in creating new materials with potential applications in various industries (Pittman et al., 1976).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride involves the reaction between 1,1-Bis((dimethylamino)methyl)propylamine and benzoic acid, followed by the addition of hydrochloric acid to form the monohydrochloride salt.", "Starting Materials": [ "1,1-Bis((dimethylamino)methyl)propylamine", "Benzoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1,1-Bis((dimethylamino)methyl)propylamine in anhydrous dichloromethane.", "Step 2: Add benzoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the monohydrochloride salt.", "Step 4: Filter and wash the product with cold ether to obtain 1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride." ] }

631-38-9

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14;/h7-11H,6,12-13H2,1-5H3;1H

InChI Key

FHHDPMSYDYZLAP-UHFFFAOYSA-N

SMILES

CCC(C[NH+](C)C)(CN(C)C)OC(=O)C1=CC=CC=C1.[Cl-]

Canonical SMILES

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl

Appearance

Solid powder

631-38-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amydricaine hydrochloride;  AI3-51837;  AI3 51837;  AI351837

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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